
Spectroscopic Profile of 1-(3-
Aminophenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B1666771 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

organic compound 1-(3-Aminophenyl)ethanol, a molecule of interest to researchers and

professionals in the fields of chemical synthesis and drug development. This document

presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, supplemented with generalized experimental protocols and a visual

representation of the analytical workflow.

Chemical Structure and Properties
1-(3-Aminophenyl)ethanol is an aromatic amino alcohol with the chemical formula C₈H₁₁NO

and a molecular weight of 137.18 g/mol .[1] Its structure consists of an ethanol group attached

to a benzene ring at the first carbon, with an amino group substituted at the meta-position

(position 3) of the phenyl ring.

Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 1-(3-
Aminophenyl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

Data not explicitly

found in search

results

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

Data not explicitly found in search results

Note: While specific chemical shifts and coupling constants for 1-(3-Aminophenyl)ethanol
were not explicitly available in the search results, data for structurally similar compounds can

be found in various chemical literature databases.[2]

Infrared (IR) Spectroscopy
The IR spectrum of 1-(3-Aminophenyl)ethanol is characterized by the following absorption

bands, indicative of its functional groups.

Characteristic IR Absorption Bands
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Wavenumber (cm⁻¹) Functional Group

Broad peak around 3350 O-H stretch (alcohol)

Typically 3400-3250 N-H stretch (primary amine)

Typically 3100-3000 Aromatic C-H stretch

Typically 2975-2850 Aliphatic C-H stretch

Typically 1620-1580 N-H bend (amine)

Typically 1600-1450 Aromatic C=C stretch

Typically 1250-1000 C-O stretch (alcohol)

Typically 1350-1250 C-N stretch (aromatic amine)

Note: The presence of a broad peak around 3350 cm⁻¹ is indicative of the O-H stretch from the

alcohol group.

Mass Spectrometry (MS)
Mass spectrometry of 1-(3-Aminophenyl)ethanol provides crucial information about its

molecular weight and fragmentation pattern.

Mass Spectrometry Data

m/z (mass-to-charge ratio) Interpretation

137 Molecular ion [M]⁺

122 [M - CH₃]⁺

94 Major fragment

77 Phenyl fragment [C₆H₅]⁺

The Gas Chromatography-Mass Spectrometry (GC-MS) data from the NIST library indicates

major peaks at m/z 94, 137, and 77 or 122.[1] Predicted mass spectrometry data also suggests
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the presence of various adducts such as [M+H]⁺ (m/z 138.09134) and [M+Na]⁺ (m/z

160.07328).[3]

Experimental Protocols
The following are generalized methodologies for obtaining the spectroscopic data presented

above.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: A small amount of the 1-(3-Aminophenyl)ethanol sample is dissolved

in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small quantity of a

reference standard, such as tetramethylsilane (TMS), is often added.

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is

tuned to the proton frequency, and a series of radiofrequency pulses are applied. The

resulting free induction decay (FID) signal is recorded. For ¹³C NMR, the instrument is tuned

to the carbon-13 frequency, and proton decoupling is typically used to simplify the spectrum.

Data Processing: The FID is converted into a spectrum using a Fourier transform. The

resulting spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0

ppm). The chemical shifts, multiplicities, coupling constants (for ¹H NMR), and integrals are

then determined.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid 1-(3-
Aminophenyl)ethanol is placed directly onto the ATR crystal. Pressure is applied to ensure

good contact between the sample and the crystal.

Data Acquisition: An infrared beam is passed through the ATR crystal. The beam interacts

with the sample at the surface, and the attenuated radiation is directed to the detector.

Data Processing: The instrument records the intensity of the transmitted or absorbed infrared

radiation as a function of wavenumber (cm⁻¹). The resulting plot is the IR spectrum.

Mass Spectrometry (MS)
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Sample Introduction and Ionization: The 1-(3-Aminophenyl)ethanol sample is introduced

into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any

impurities. In the ion source, the sample molecules are bombarded with electrons (Electron

Ionization - EI), causing them to lose an electron and form a positively charged molecular

ion.

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or

magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.

Detection: The separated ions are detected, and their abundance is recorded for each m/z

value. The resulting data is plotted as a mass spectrum, showing the relative intensity of

each ion.

Analytical Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic characterization of

an organic compound like 1-(3-Aminophenyl)ethanol.
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Caption: Workflow for the spectroscopic characterization of 1-(3-Aminophenyl)ethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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